The compound is sourced from various synthetic routes and has been characterized in multiple studies for its chemical properties and biological activities. It falls under the category of fluoroquinolones, which are a class of synthetic antibacterial agents that inhibit bacterial DNA synthesis. The specific structure of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid includes a chloro and a fluoro substituent, which enhance its pharmacological properties compared to other quinoline derivatives .
The synthesis of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize yield and purity, employing advanced purification techniques .
The molecular structure of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid can be described as follows:
This specific arrangement of substituents contributes to the compound's unique chemical reactivity and biological activity. The presence of electronegative halogens (chlorine and fluorine) enhances lipophilicity and bioactivity, making it effective against bacterial strains .
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions:
These reactions are crucial for developing new derivatives with improved pharmacological properties.
The mechanism of action of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid primarily involves:
The pharmacokinetics suggest that like other fluoroquinolones, it is well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via urine and feces .
The physical and chemical properties of 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid include:
These properties play a significant role in determining its suitability for various applications in research and industry .
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid has several important applications:
The quinolinecarboxylic acid scaffold represents a privileged structure in medicinal chemistry, particularly for developing antibacterial agents. This bicyclic framework, characterized by a benzene ring fused to a pyridone ring bearing a carboxylic acid group at the 3-position, provides a versatile template for chemical modification. The compound 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid (CAS 108494-78-6) exemplifies this core structure, featuring strategic halogen substitutions that enhance its potential biological interactions. This molecule serves as a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics and provides valuable structure-activity relationship (SAR) insights. Current research classifies it as a specialized chemical for early discovery research, with commercial availability noted through chemical suppliers emphasizing its research-grade status and the absence of analytical characterization data [1] [2] [4].
The antimicrobial potential of the quinoline nucleus was first discovered serendipitously in 1945 during chloroquine purification, leading to nalidixic acid—the first quinolone antibacterial agent introduced clinically in 1963 . This first-generation compound established the fundamental importance of the 4-oxo-3-carboxylic acid quinoline structure for antibacterial activity, primarily against Gram-negative pathogens. Structural evolution proceeded through distinct generations characterized by strategic substitutions enhancing spectrum, potency, and pharmacokinetics:
Table 1: Generational Evolution of Key Quinolone Antibacterials
Generation | Key Representatives | Improvements | Approval/Status |
---|---|---|---|
First (1960s-70s) | Nalidixic Acid, Oxolinic Acid, Pipemidic Acid | Gram-negative activity | Mostly withdrawn |
Second (1980s) | Norfloxacin, Ciprofloxacin, Ofloxacin | Introduction of C-6 fluorine; Broad spectrum (incl. Pseudomonas) | Multiple FDA approvals |
Third (1990s) | Levofloxacin, Sparfloxacin | Enhanced Gram-positive activity | Mixed (some withdrawn) |
Fourth (2000s) | Moxifloxacin, Delafloxacin, Besifloxacin | Anaerobic coverage; Acid stability | FDA approvals post-2000 |
The transition from first-generation compounds like oxolinic acid and pipemidic acid to second-generation fluoroquinolones marked a revolutionary advance. The critical innovation was the introduction of a fluorine atom at position C-6, significantly enhancing antibacterial potency and broadening the spectrum. Ciprofloxacin (FDA approved 1987) became a landmark agent. Subsequent generations (third: e.g., levofloxacin (FDA 1996); fourth: e.g., moxifloxacin (FDA 1999), delafloxacin (FDA 2017), besifloxacin (FDA 2009)) further optimized the core scaffold with substitutions at C-7 and C-8, improving Gram-positive and anaerobic coverage, pharmacokinetics, and activity against resistant strains . The compound 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid embodies the crucial structural features (C-6 fluorine, C-7 chlorine, 4-oxo-3-carboxylic acid) developed during this evolution, positioning it as a potential precursor or intermediate in modern fluoroquinolone synthesis pipelines.
Halogen atoms, particularly fluorine and chlorine, play indispensable roles in modulating the physicochemical properties and biological activity of quinolone antibiotics. Their introduction at specific positions on the quinoline nucleus is a well-established SAR strategy:
Table 2: Impact of Key Halogen Substituents on Quinolone Properties
Halogen Position | Key Effects on Properties | Impact on Biological Activity |
---|---|---|
C-6 (Fluorine) | ↑ Electronegativity, ↓ pKa, ↑ Lipophilicity | ↑ DNA gyrase inhibition, ↑ Gram-negative spectrum, ↑ Cell penetration |
C-7 (Chlorine) | ↑ Lipophilicity, Steric bulk, Electron-withdrawing | ↑ Gram-positive activity, ↑ Acid stability, ↓ Resistance development |
C-6 F + C-7 Cl | Synergistic electronic & steric effects | Broad spectrum, High potency, Improved PK/PD |
The 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid molecule exemplifies this optimized polyhalogenated pattern (C-6 F, C-7 Cl) on the foundational 4-oxo-quinoline-3-carboxylic acid scaffold. While its direct antibacterial activity might not be as extensively documented or potent as N-1 alkylated final drugs (like ciprofloxacin or levofloxacin), its structure embodies the critical SAR features essential for potent enzyme inhibition. Its primary role appears to be as a key synthetic intermediate or precursor for constructing more complex fluoroquinolone molecules where the N-1 position is further elaborated (e.g., with ethyl, cyclopropyl, or fluorinated phenyl groups) to achieve full therapeutic potential and spectrum [4] [6]. Evidence supporting the biological relevance of its core structure comes indirectly from its documented use as a plant bactericide in structurally related forms [6].
The positions C-6 and C-7 on the quinoline nucleus are spatially distinct and play non-redundant, critical roles in determining the antibacterial efficacy, spectrum, and pharmacological profile of quinolone drugs:
Table 3: Functional Roles of C-6 and C-7 Substituents in Quinolone SAR
Position | Structural Environment | Preferred Substituent | Primary Biological Consequences |
---|---|---|---|
C-6 | Adjacent to C-5 carbonyl & N-1 (electron-deficient zone) | Fluorine | ↑ DNA gyrase binding affinity ↑ Cell permeability ↑ Gram-negative potency |
C-7 | Protrudes into enzyme pocket | Chlorine or Complex Heterocycle (Piperazine, etc.) | Modulates spectrum (↑ Gram-positive), ↑ Acid stability, ↓ Resistance potential |
The strategic placement of fluorine at C-6 and chlorine at C-7 in 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid captures two pivotal SAR features responsible for the success of generations of fluoroquinolones. The C-6 fluorine provides the essential electronic effects for core target interaction, while the C-7 chlorine contributes significantly to broadening the spectrum, particularly towards Gram-positive organisms, and enhancing stability. This specific combination represents a highly optimized starting point or intermediate for further chemical modification, primarily at the N-1 position (e.g., cyclopropanation), to yield clinically effective antibacterial agents. Its significance lies in embodying these two crucial pharmacophoric elements on the core quinolinecarboxylic acid scaffold [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7